

# Erteberel (LY500307): A Technical Whitepaper on its Origin, Mechanism, and Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Erteberel

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## Abstract

**Erteberel** (LY500307) is a synthetic, nonsteroidal estrogen that functions as a potent and selective estrogen receptor  $\beta$  (ER $\beta$ ) agonist.<sup>[1][2][3]</sup> Developed initially by Eli Lilly and Company, **Erteberel** was investigated for its therapeutic potential in central nervous system disorders and benign prostatic hyperplasia.<sup>[1][3][4]</sup> Despite demonstrating a favorable safety profile in early clinical trials, its development for these initial indications has been discontinued.<sup>[1][3]</sup> However, emerging preclinical research has unveiled promising applications for **Erteberel** in oncology, particularly in the treatment of glioblastoma and the suppression of cancer metastasis. This document provides a comprehensive technical overview of **Erteberel**, detailing its pharmacological profile, mechanism of action, and the experimental findings from key preclinical and clinical studies.

## Introduction

**Erteberel**, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), is a small molecule with the IUPAC name (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol.<sup>[1]</sup> Its development was predicated on the growing understanding of the distinct physiological roles of the two main estrogen receptor subtypes, ER $\alpha$  and ER $\beta$ . While ER $\alpha$  activation is associated with uterotrophic and proliferative effects, ER $\beta$  has been implicated in antiproliferative and pro-apoptotic pathways in various tissues, making it an attractive therapeutic target.<sup>[5]</sup>

## Pharmacological Profile

**Erteberel** exhibits high selectivity for ER $\beta$  over ER $\alpha$ , which is a key feature of its design. This selectivity has been quantified in competitive binding assays and functional transcription assays.

## Data Presentation

Table 1: Binding Affinity and Functional Selectivity of **Erteberel**

Parameter	ER $\alpha$	ER $\beta$	Selectivity (ER $\alpha$ /ER $\beta$ )	Reference
Binding Affinity (K <sub>i</sub> , nM)	2.68	0.19	14-fold	[3]
Functional Activity (EC <sub>50</sub> , nM)	19.4	0.66	32-fold	[2][3]
Agonist Efficacy (E <sub>max</sub> )	94%	101%	-	[3]

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of **Erteberel** on Total Testosterone (TT) Suppression

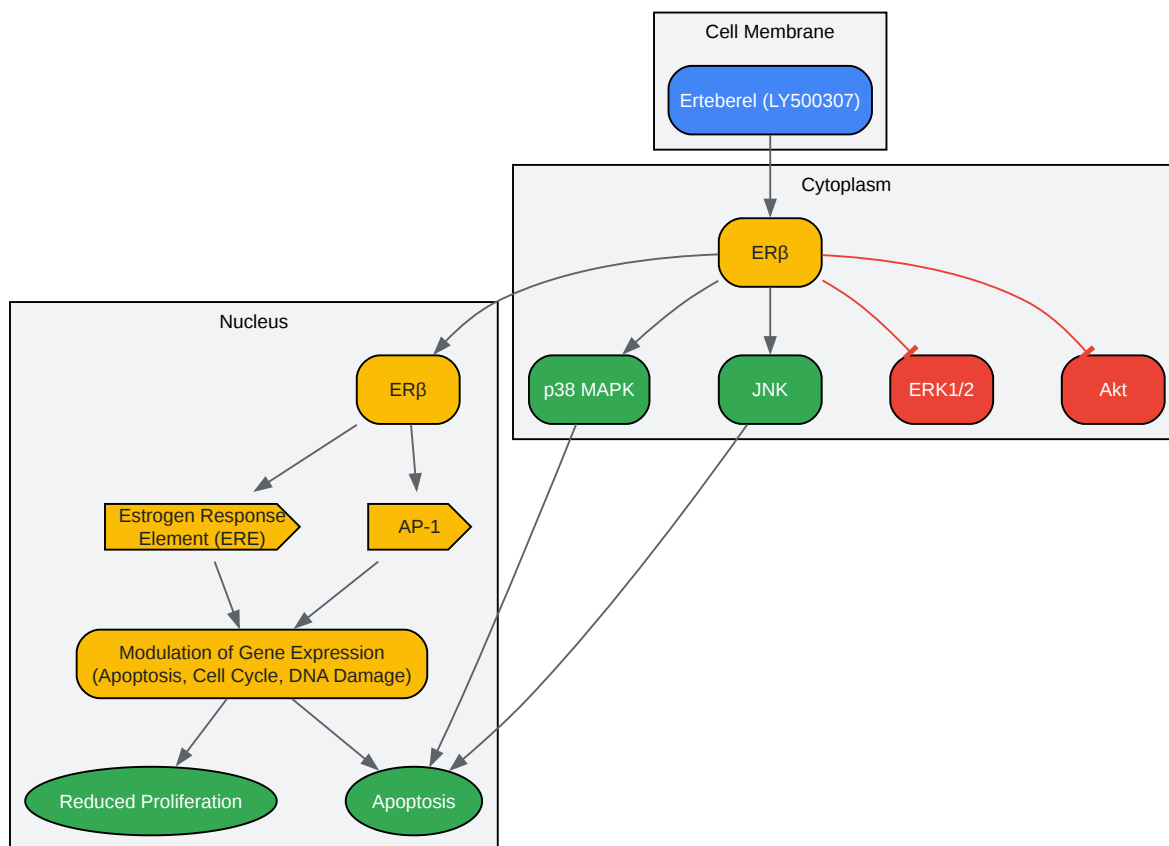
Parameter	Value	95% Confidence Interval	Reference
Maximum TT Suppression (E <sub>max</sub> )	~28.6%	-	[6]
Potency (EC <sub>50</sub> ) on TT Suppression	~1.69 ng/mL	0.871 to 4.44 ng/mL	[6]

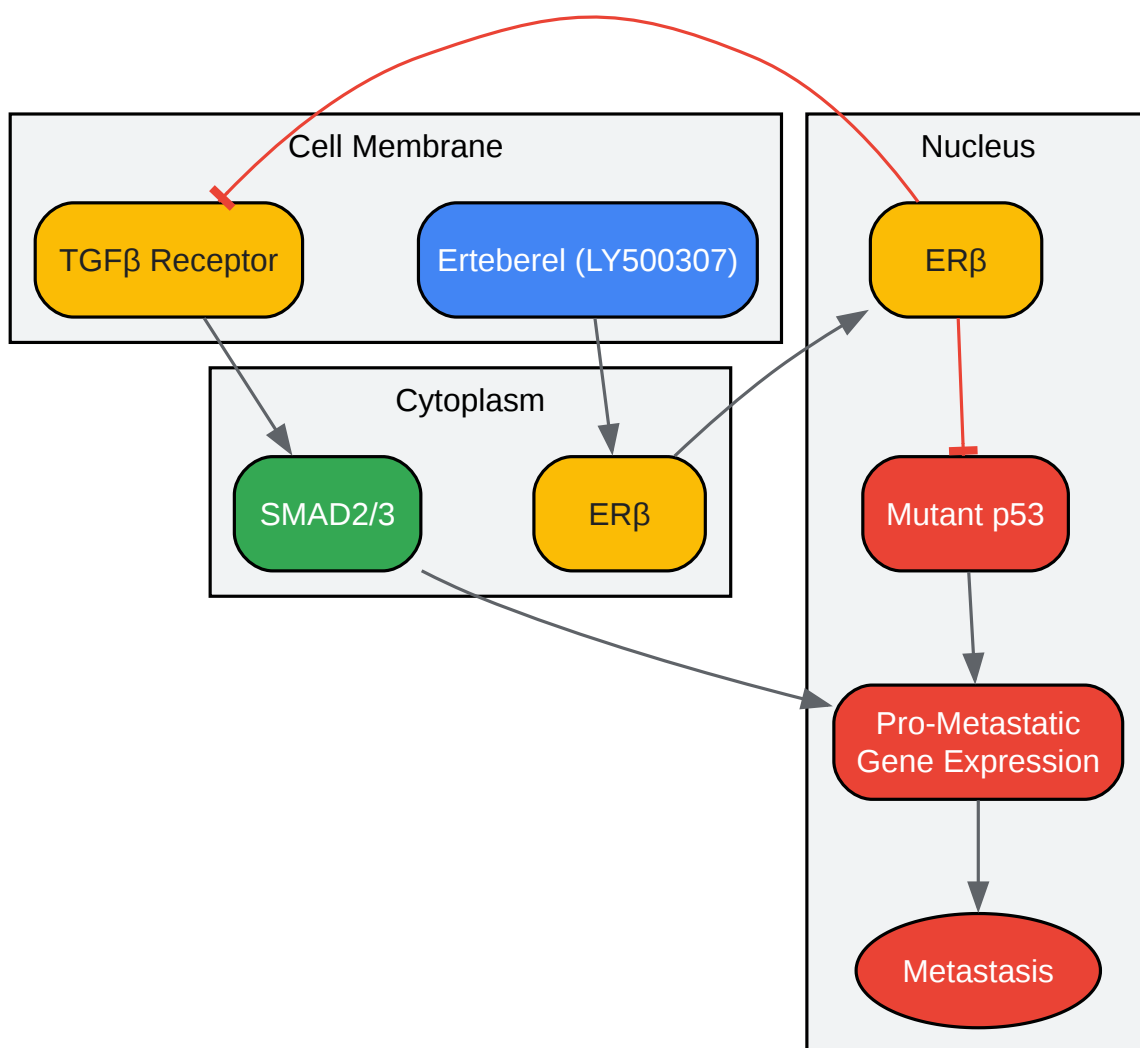
## Mechanism of Action and Signaling Pathways

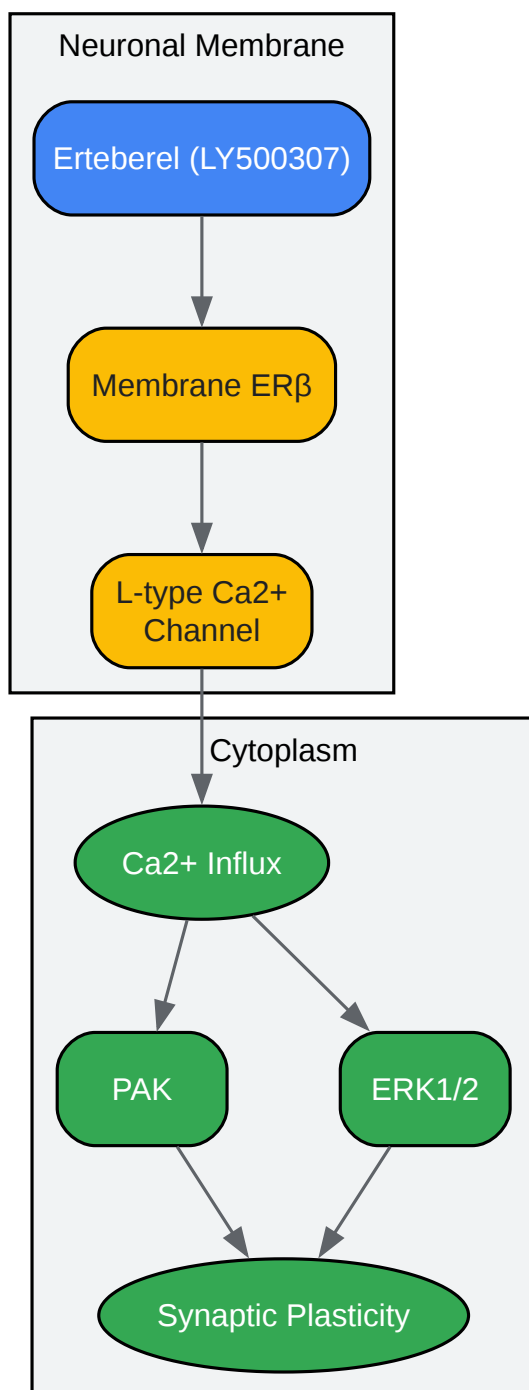
**Erteberel** exerts its biological effects by binding to and activating ER $\beta$ , a ligand-activated transcription factor. Upon activation, ER $\beta$  can modulate gene expression through several mechanisms, including direct binding to estrogen response elements (EREs) on DNA, and through non-genomic pathways that involve rapid, membrane-initiated signaling events.

## Signaling in Glioblastoma (GBM)

In glioblastoma cells, **Erteberel** treatment has been shown to reduce proliferation and induce apoptosis.<sup>[5][7]</sup> Mechanistic studies revealed that LY500307 modulates pathways related to apoptosis, the cell cycle, and the DNA damage response.<sup>[5][7]</sup> Furthermore, **Erteberel** activates both classical ERE-mediated signaling and non-classical pathways involving AP-1, p38 MAPK, and JNK.<sup>[8]</sup>







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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